TRPV4 Potency: Comparison with Patent Analogs
3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine (Example 125 in US11260049) demonstrates an IC50 of 5 nM against human TRPV4 [1]. This value is 10-fold less potent than the most potent analog in the same patent series (Example 121, IC50 = 0.5 nM) but equipotent to another analog (Example 2, IC50 = 5 nM) [2]. This precise positioning within the structure-activity relationship (SAR) of this chemical series is critical for selecting a compound with a specific potency window for mechanistic studies or assay development.
| Evidence Dimension | TRPV4 Antagonist Potency |
|---|---|
| Target Compound Data | IC50 = 5 nM (human TRPV4) |
| Comparator Or Baseline | Example 121 (IC50 = 0.5 nM); Example 2 (IC50 = 5 nM) |
| Quantified Difference | 10-fold less potent than Example 121; equipotent to Example 2 |
| Conditions | Inhibition of GSK634775-induced calcium mobilization in BHK/AC9 cells expressing human TRPV4 |
Why This Matters
This data allows users to select the compound with the exact potency required for their assay, avoiding the potential for off-target effects associated with higher-potency analogs or the need for higher concentrations with less-potent alternatives.
- [1] BindingDB. BDBM50521183 (CHEMBL4461475). IC50: 5 nM. Assay: Antagonist activity at human TRPV4. View Source
- [2] BindingDB. BDBM50521192 (CHEMBL4547537, Ex. 121) IC50 = 0.5 nM; BDBM50505550 (CHEMBL4439190, Ex. 2) IC50 = 5 nM. View Source
